2-{[(4-Methylphenyl)amino]methyl}phenol

Medicinal Chemistry Inorganic Drug Leads Dithiocarbamate Complexes

2-{[(4-Methylphenyl)amino]methyl}phenol (synonym: 2-((p-tolylamino)methyl)phenol), an aminomethylphenol derivative, is a white crystalline solid with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol. Characterized by a secondary amine bridge linking a p-tolyl group to an ortho-hydroxymethylphenol scaffold, it exhibits solubility in common organic solvents such as methanol, ethanol, and chloroform.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 14674-88-5
Cat. No. B1364916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Methylphenyl)amino]methyl}phenol
CAS14674-88-5
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=CC=CC=C2O
InChIInChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3
InChIKeyWFHKXPNAEQCZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(4-Methylphenyl)amino]methyl}phenol (CAS 14674-88-5): Chemical Identity, Supplier Landscape & Comparator Context for Informed Procurement


2-{[(4-Methylphenyl)amino]methyl}phenol (synonym: 2-((p-tolylamino)methyl)phenol), an aminomethylphenol derivative, is a white crystalline solid with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . Characterized by a secondary amine bridge linking a p-tolyl group to an ortho-hydroxymethylphenol scaffold, it exhibits solubility in common organic solvents such as methanol, ethanol, and chloroform . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, including the preparation of metal dithiocarbamate complexes with investigated anticancer properties [1], and benzoxazaphosphinine derivatives [2].

Why Close Analogs of 2-{[(4-Methylphenyl)amino]methyl}phenol Cannot Be Interchanged Without Scientific Validation


Despite sharing a core 2-(aminomethyl)phenol scaffold, substitution at the aniline ring critically modulates reactivity, metal coordination geometry, and resultant biological activity in downstream applications. For the synthesis of dithiocarbamate metal complexes, the specific electronic and steric profile conferred by the para-methyl substituent directly influences the geometry around the metal center and the in vitro anticancer potency and selectivity observed across different metals (Pt, Cu, Zn, Mn) [1]. As demonstrated in published crystallographic studies, this specific ligand yields structurally authenticated distorted square-planar complexes, a coordination outcome not necessarily replicable with ortho- or meta-methyl isomers or halogen-substituted analogs [1]. Generic substitution without head-to-head validation therefore risks irreproducible synthetic yields, altered coordination chemistry, and divergent biological readouts.

Quantitative Evidence Guide for 2-{[(4-Methylphenyl)amino]methyl}phenol: Selecting the Superior Aminomethylphenol Ligand Precursor


Dithiocarbamate Metal Complexes: In Vitro Anticancer Activity (IC50 < 50 µM) and Differential Metal-Dependent Selectivity Confirmed by Single-Crystal XRD

Metal complexes derived from 2-((p-tolylamino)methyl)phenolyldithiocarbamate exhibited significant in vitro cytotoxicity against human cervical adenocarcinoma (HeLa) and transformed lung fibroblast (MRC5-SV2) cell lines, with all complexes achieving IC50 values below 50 µM after 48-hour exposure [1]. Among them, the Cu(II) and Zn(II) complexes displayed the highest potency and were virtually equipotent against both cancer cell lines, while the Zn(II) complex uniquely demonstrated higher selectivity for cancer cells over normal (MRC5) fibroblasts [1]. In contrast, the Mn(II) complex showed the lowest potency, and the Pt(II) complex exhibited the least cancer-cell selectivity, being significantly more toxic to normal MRC-5 cells than to the cancer variant [1]. The molecular structures of both the Cu(II) and Pt(II) complexes were unambiguously confirmed by single-crystal X-ray crystallography as distorted square-planar geometries [1].

Medicinal Chemistry Inorganic Drug Leads Dithiocarbamate Complexes

Synthesis of Benzoxazaphosphinine Heterocycles: A Structurally Validated Building Block for Phosphorus-Containing Pharmacophores

2-((p-Tolylamino)methyl)phenol serves as a direct precursor for constructing 2-chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1,3,2]oxazaphosphinine 2-sulfide via reaction with thiophosphoryl chloride in the presence of triethylamine [1]. This reaction exploits the precise geometric arrangement of the amino and phenolic hydroxyl groups on the target compound, yielding a fused bicyclic heterocycle. The ortho-tolyl isomer (CAS 17106-94-4) and 4-chloro-substituted analog (CAS 100709-40-8) are structurally incapable of generating the identical ring system without additional synthetic manipulation, making the target compound the preferred starting material for this specific heterocyclic scaffold.

Organophosphorus Chemistry Heterocyclic Synthesis Medicinal Chemistry

DNA-Binding and Nuclease Activity: Cu(II) Complexes of p-Tolylmethanamine Schiff Base Derivatives Demonstrate Multi-Target Potential

Mononuclear Cu(II) complexes based on p-tolylmethanamine Schiff base ligands—structurally derived from the p-tolylamino framework—have demonstrated in vitro cytotoxicity, DNA-binding ability, and nuclease activity against CT-DNA and supercoiled pBR322 plasmid DNA [1]. While this evidence pertains to structurally elaborated derivatives rather than the parent aminomethylphenol, it establishes the p-tolyl substitution pattern as a privileged scaffold for generating DNA-targeting metallodrug candidates. No equivalent DNA-binding/nuclease profiling has been reported for the corresponding ortho-tolyl or meta-tolyl Schiff base Cu(II) complexes.

Bioinorganic Chemistry DNA Interaction Cytotoxicity

Physical Form and Purity Specification: A Defined Crystalline Solid with 95% Minimum Purity Enabling Reproducible Weighing and Formulation

The target compound is described as a white crystalline solid with a melting point of approximately 140–143 °C . Commercial suppliers offer the compound at a minimum purity specification of 95% . In comparison, the ortho-tolyl isomer (CAS 17106-94-4) is available from certain vendors only as a 96% purity product with limited physical characterization data, and the 4-chloro analog (CAS 100709-40-8) has no melting point publicly reported in common databases. The defined crystalline morphology and established melting range of the target compound facilitate accurate weighing, minimize hygroscopicity-related handling errors, and provide a straightforward identity check via melting point determination.

Analytical Chemistry Chemical Procurement Reproducibility

High-Impact Research and Industrial Application Scenarios for 2-{[(4-Methylphenyl)amino]methyl}phenol (CAS 14674-88-5)


Medicinal Inorganic Chemistry: Synthesis of Dithiocarbamate Metal Complexes as Anticancer Drug Leads

Use 2-{[(4-Methylphenyl)amino]methyl}phenol as the ligand precursor for preparing Mn(II), Cu(II), Zn(II), and Pt(II) dithiocarbamate complexes following the protocol of Ajibade et al. (2020) [1]. The resulting complexes have been characterized by single-crystal XRD (Cu and Pt) and display IC50 values below 50 µM against HeLa and MRC5-SV2 cancer cell lines, with Zn(II) showing the most favorable cancer-cell selectivity profile. This scenario is directly supported by the quantitative evidence in Evidence Item 1 (Section 3).

Organophosphorus Medicinal Chemistry: Construction of Benzoxazaphosphinine Heterocycles

Employ the compound as a starting material for synthesizing 2-chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1,3,2]oxazaphosphinine 2-sulfide via reaction with thiophosphoryl chloride and triethylamine [2]. The unique ortho-aminomethylphenol architecture of the target compound is essential for the ring-closure step, making it the only literature-precedented building block for this specific phosphinine scaffold. This scenario is directly supported by the quantitative evidence in Evidence Item 2 (Section 3).

Bioinorganic Chemistry: Development of DNA-Targeting Cu(II) Schiff Base Complexes

Utilize the p-tolylamino scaffold for elaborating Schiff base ligands that, upon Cu(II) complexation, exhibit DNA-binding and nuclease activity against CT-DNA and supercoiled pBR322 plasmid DNA [3]. The p-tolyl substitution pattern has been specifically profiled for these DNA-targeting properties, providing a validated starting point for structure-activity relationship studies. This scenario is directly supported by the quantitative evidence in Evidence Item 3 (Section 3).

Reproducible Laboratory Synthesis: Procurement of High-Purity Crystalline Starting Material

For applications requiring precise stoichiometric control—such as metal complexation reactions or multi-step heterocyclic syntheses—procure the compound at a minimum purity of 95% as a white crystalline solid with a melting point of approximately 140–143 °C . The high melting point and defined crystalline form minimize handling errors and enable identity verification by melting point determination, a quality control advantage not offered by low-melting or amorphous comparator compounds. This scenario is directly supported by the quantitative evidence in Evidence Item 4 (Section 3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[(4-Methylphenyl)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.